(1-Nitrosopyrrolidin-3-yl)methanol
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Overview
Description
(1-Nitrosopyrrolidin-3-yl)methanol is an organic compound characterized by a pyrrolidine ring with a nitroso group and a hydroxymethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Nitrosopyrrolidin-3-yl)methanol typically involves the nitrosation of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with nitrous acid, which can be generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction proceeds under mild conditions, typically at low temperatures to prevent decomposition of the nitroso group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors could be employed to maintain consistent reaction conditions and improve safety by minimizing the handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: (1-Nitrosopyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: (1-Nitrosopyrrolidin-3-yl)carboxylic acid.
Reduction: (1-Aminopyrrolidin-3-yl)methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Nitrosopyrrolidin-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to nitric oxide donors, as the nitroso group can release nitric oxide under certain conditions.
Industry: Used in the development of materials with specific chemical functionalities, such as polymers with nitroso groups for advanced material applications.
Mechanism of Action
The mechanism of action of (1-Nitrosopyrrolidin-3-yl)methanol primarily involves the release of nitric oxide from the nitroso group. Nitric oxide is a signaling molecule that can interact with various molecular targets, including enzymes like guanylate cyclase. Activation of guanylate cyclase leads to the production of cyclic guanosine monophosphate (cGMP), which plays a role in vasodilation and other physiological processes.
Comparison with Similar Compounds
(1-Nitrosopyrrolidin-2-yl)methanol: Similar structure but with the nitroso group at a different position.
(1-Nitrosopyrrolidin-3-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(1-Nitrosopyrrolidin-3-yl)acetic acid: Similar structure but with a carboxyl group instead of a hydroxymethyl group.
Uniqueness: (1-Nitrosopyrrolidin-3-yl)methanol is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and release nitric oxide under certain conditions. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(1-nitrosopyrrolidin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-4-5-1-2-7(3-5)6-9/h5,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGJDCTWVFBAPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)N=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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